molecular formula C21H18ClN3 B11436867 2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436867
M. Wt: 347.8 g/mol
InChI Key: OYGPQBYGMZNDTM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing substituted imidazo[1,2-a]pyridines with high yields.

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods are designed to be efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response . The compound’s structure allows it to bind effectively to the active site of COX-2, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18ClN3/c1-14-6-12-18(13-7-14)23-21-20(16-8-10-17(22)11-9-16)24-19-5-3-4-15(2)25(19)21/h3-13,23H,1-2H3

InChI Key

OYGPQBYGMZNDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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